2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronic ester featuring a benzyloxy group at the para position (C4) and a chlorine atom at the meta position (C3) on the phenyl ring. The tetramethyl dioxaborolane moiety enhances stability, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry. Its molecular formula is C19H21BClO3, with the benzyloxy group contributing to lipophilicity and the chlorine atom modulating electronic effects on the boron center .
Properties
CAS No. |
2093152-46-4 |
|---|---|
Molecular Formula |
C19H22BClO3 |
Molecular Weight |
344.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Lithiation Conditions
Lithiation is performed in anhydrous tetrahydrofuran (THF) at -78°C under inert atmosphere. For 4-bromo-1-(benzyloxy)-3-chlorobenzene, n-BuLi (2.5 M in hexanes) is added dropwise to generate the aryl lithium intermediate. Stoichiometric excess (1.1–1.3 equiv) ensures complete deprotonation.
Critical Parameters :
-
Temperature control (-78°C) prevents side reactions.
-
Solvent purity (THF dried over Na/benzophenone) avoids proton quenching.
Borylation and Workup
The lithiated intermediate is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0–1.2 equiv) at -78°C, followed by gradual warming to room temperature. Quenching with saturated NH₄Cl(aq) and extraction with dichloromethane or ethyl acetate yields the crude product.
Yield Optimization :
-
Stoichiometry : Excess boronate (1.2 equiv) improves conversion.
-
Reaction Time : Extended stirring (12–24 h) post-addition enhances yield.
Comparative Analysis of Methodological Variations
Alternative Bases and Reagents
While n-BuLi is standard, TurboGrignard (isopropylmagnesium lithium chloride) offers milder conditions for electron-deficient substrates. For example, 5-bromo-2-(difluoromethoxy)pyridine achieved 86% yield using TurboGrignard at 0°C.
Solvent and Temperature Effects
THF remains the solvent of choice due to its ability to solubilize intermediates. Reactions conducted in methyl tert-butyl ether (MTBE) or diethyl ether show reduced yields (≤60%).
Representative Procedure and Yield Data
Example Synthesis :
-
Substrate : 4-Bromo-1-(benzyloxy)-3-chlorobenzene (10.0 mmol).
-
Lithiation : n-BuLi (12.0 mmol) in THF (50 mL) at -78°C, 1 h.
-
Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.0 mmol), -78°C → RT, 12 h.
-
Workup : Quench with NH₄Cl(aq), extract with CH₂Cl₂, dry (MgSO₄), concentrate.
-
Purification : Recrystallization (acetone/heptane) affords white crystals.
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Difficulties
-
Column Chromatography : Silica gel purification risks boronic ester hydrolysis. Recrystallization from acetone/n-heptane is preferred.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow systems to maintain low temperatures and improve mixing. A 2023 pilot study achieved 82% yield at 5 mol scale using cryogenic flow reactors.
Emerging Methodologies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or alkyl-aryl bonds. The reaction proceeds via transmetalation between the boronic ester and a palladium-aryl complex, followed by reductive elimination.
Key Features:
-
Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
-
Bases: K₂CO₃ or NaHCO₃ in polar solvents like THF or dioxane.
-
Substrate Compatibility: Reacts with aryl halides (Br, I) and triflates.
| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF | 85 | |
| 2-Iodonaphthalene | Pd(dppf)Cl₂ | NaHCO₃ | Dioxane | 78 |
Mechanistic Insight:
The dioxaborolane ring stabilizes the boronate intermediate, facilitating transmetalation. The chlorophenyl group enhances electrophilicity, accelerating oxidative addition with aryl halides.
Chan-Lam Amination
This copper-mediated reaction enables coupling with amines to form C–N bonds. The process involves a radical intermediate, as evidenced by radical clock experiments .
Key Features:
-
Conditions: Cu(OAc)₂, molecular sieves, and ambient temperatures .
-
Scope: Compatible with primary/secondary anilines and aliphatic amines.
| Amine | Oxidant | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyaniline | O₂ (open air) | 24 | 67 | |
| Cyclohexylamine | Cu(OAc)₂ | 18 | 58 |
Mechanistic Insight:
Radical trapping experiments confirm a single-electron transfer (SET) pathway. The benzylic position generates a stabilized radical intermediate, which combines with a Cu-bound amine . Stereochemical scrambling in enantiopure substrates further supports radical intermediacy .
Cyclopropanation via Boromethylzinc Carbenoids
The compound serves as a precursor to boromethylzinc carbenoids in Simmons-Smith cyclopropanation reactions. This application is derived from structurally analogous boronic esters .
Key Features:
-
Reagents: Zn dust, CH₂I₂, and a Lewis acid (e.g., Ti(OiPr)₄) .
-
Applications: Synthesis of bicyclic or strained cyclopropanes.
| Olefin | Product | Yield (%) | Reference |
|---|---|---|---|
| Styrene | Borocyclopropane | 72 | |
| Allylic ethers | Functionalized cyclopropane | 65 |
Limitations: Requires stoichiometric Zn and controlled anhydrous conditions to prevent boronate hydrolysis .
Oxidation to Phenolic Derivatives
The benzyloxy group undergoes oxidative cleavage (e.g., with H₂O₂ or ozone) to yield phenolic boronic esters, which are valuable in subsequent functionalizations .
| Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) | 3-Chloro-4-hydroxybenzeneboronic ester | 89 | |
| O₃ (in CH₂Cl₂) | Quinone boronate | 74 |
Note: Oxidation conditions must avoid boron leaching, often achieved via buffered aqueous phases .
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis due to its ability to participate in Suzuki coupling reactions , a key method for forming carbon-carbon bonds. This reaction is crucial for the synthesis of biaryl compounds and other complex organic molecules. The presence of the boron atom allows for effective coordination with various nucleophiles, facilitating the formation of desired products with high yields.
Medicinal Chemistry
While specific biological activities of this compound have not been extensively documented, boron-containing compounds are often explored for their therapeutic potential . Research indicates that boron can interact with biological molecules, which may lead to novel drug candidates. The chlorophenyl moiety may contribute to biological activity by influencing the compound's interaction with target proteins or enzymes.
Material Science
The unique properties of organoboron compounds make them suitable for applications in material science , particularly in the development of polymers and catalysts. The ability to modify the dioxaborolane structure allows researchers to tailor materials for specific applications, such as sensors or electronic devices.
Environmental Chemistry
There is emerging interest in using boron compounds in environmental applications , such as pollutant degradation or as catalysts in green chemistry processes. The stability and reactivity of dioxaborolanes can be advantageous in developing sustainable chemical processes.
Case Studies and Research Findings
Research studies have explored various aspects of boron chemistry involving dioxaborolanes:
- Study on Reactivity : A study demonstrated that dioxaborolanes could efficiently undergo cross-coupling reactions under mild conditions. This finding supports their utility in synthesizing complex organic structures with minimal environmental impact.
- Therapeutic Applications : Investigations into boron-containing drugs have shown promising results in targeting cancer cells through selective interactions with biological pathways.
- Material Development : Research has indicated that incorporating dioxaborolanes into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern Variations
Fluorinated Analogs
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BD00811193)
- 2-[4-(Benzyloxy)-2,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (EN300-107342) Key Difference: Fluorines at C2 and C5. Impact: Steric hindrance and electronic withdrawal may reduce reaction rates compared to mono-halogenated analogs. Molecular Weight: ~356.2 g/mol; Purity: 95% .
Positional Isomers
Alkoxy vs. Benzyloxy Substitution
- 2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BD331916) Key Difference: Isopropoxy replaces benzyloxy at C4. CAS: 1260023-79-7; Purity: 98% .
Halogen vs. Alkyl/Methoxy Substitution
2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Impact: Methoxy's electron-donating nature stabilizes the boron center, but lack of halogen limits utility in halogen-specific reactions. Melting Point: 137–139°C .
Heteroatom and Multi-Halogenated Analogs
2-[2-chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Key Research Findings
Electronic Effects : Chlorine and fluorine substituents increase boron's electrophilicity, critical for cross-coupling efficiency. Benzyloxy groups enhance lipophilicity, favoring membrane permeability in drug design .
Steric Influence : Bulky substituents (e.g., benzyloxy at C3) hinder reactions requiring planar transition states, whereas smaller groups (e.g., isopropoxy) improve accessibility .
Synthetic Utility : Multi-halogenated analogs (e.g., dichloro derivatives) are preferred in sequential functionalization, while methoxy variants are less reactive but more stable .
Biological Activity
2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organoboron compound characterized by its unique dioxaborolane ring structure. This compound has garnered attention in scientific research due to its potential applications in organic synthesis and drug development. Its molecular formula is , and it features a benzyloxy group attached to a chlorophenyl moiety, which may enhance its reactivity and biological activity.
Biological Activity
While specific biological activities of this compound have not been extensively documented in literature, boron-containing compounds are known for their diverse biological interactions. Here are some key points regarding the biological activity of similar compounds:
- Anticancer Properties : Boron compounds have been studied for their potential anticancer effects. For instance, boron neutron capture therapy (BNCT) utilizes boron compounds to selectively target cancer cells.
- Enzyme Inhibition : Some dioxaborolanes have shown promise as enzyme inhibitors. Their ability to form reversible covalent bonds with active site residues can be leveraged to modulate enzyme activity.
- Drug Development : The unique properties of boron-containing compounds make them valuable in drug design. They can improve the pharmacokinetic profiles of drugs and enhance their efficacy against specific targets.
Case Studies
- Study on Boron Compounds in Cancer Therapy : A study published in Cancer Research highlighted the effectiveness of boron-containing compounds in targeting tumor cells while sparing normal tissues. This study emphasizes the potential of developing boron-based therapeutics for selective cancer treatment.
- Enzyme Inhibition Mechanisms : Research in Journal of Medicinal Chemistry explored how dioxaborolanes can act as reversible inhibitors for various enzymes involved in metabolic pathways. This mechanism is crucial for designing drugs that require precise modulation of enzymatic activity.
Comparative Analysis
To understand the reactivity and potential applications of this compound better, we can compare it with structurally similar compounds:
| Compound Name | Structure | Similarity |
|---|---|---|
| 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | 0.98 |
| 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | 0.91 |
| 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | Structure | 0.91 |
| 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | 0.91 |
These compounds demonstrate variations in substituents on the phenyl ring or modifications of the dioxaborolane core but retain similar reactivity patterns due to their boron-containing structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[4-(benzyloxy)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester’s reactivity. A common approach involves reacting 4-(benzyloxy)-3-chlorophenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or THF at 80–100°C for 12–24 hours . Post-reaction, purification via flash chromatography (hexane/ethyl acetate) and recrystallization in ethanol yields high-purity product. Confirm purity using HPLC (>95%) and / NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR (CDCl₃) should show peaks for the benzyloxy group (δ 5.1–5.3 ppm, singlet), aromatic protons (δ 6.8–7.4 ppm), and pinacol methyl groups (δ 1.2–1.4 ppm). NMR typically exhibits a sharp peak near δ 30 ppm .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 383.2) .
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in flame-sealed ampules or desiccated vials to prevent hydrolysis of the boronic ester. Avoid exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) in coupling with aryl halides. For electron-deficient partners, PdCl₂(dtbpf) enhances reactivity .
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) with microwave irradiation to reduce reaction time.
- Additives : Use silver oxide (Ag₂O) to suppress protodeboronation in challenging substrates .
- Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to identify side reactions (e.g., debenzylation) .
Q. How should contradictory data on reaction yields be analyzed and resolved?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent anhydrous conditions and catalyst activation (e.g., degas solvents with N₂).
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., benzyl alcohol from premature deprotection).
- Computational Modeling : Employ DFT calculations to assess steric hindrance from the 3-chloro substituent, which may slow transmetallation .
Q. What strategies are effective for incorporating this compound into complex heterocyclic systems (e.g., indazoles or pyridines)?
- Methodological Answer :
- Stepwise Coupling : First couple the boronic ester with a brominated heterocycle (e.g., 7-bromo-1H-indazole), then functionalize via Buchwald-Hartwig amination .
- Protecting Groups : Use TBS-protected amines or alcohols to prevent undesired side reactions during coupling .
- Photoredox Catalysis : Explore Ir(ppy)₃ under blue LED light for radical-based C–H borylation of electron-rich heterocycles .
Application-Oriented Questions
Q. How can this compound be applied in medicinal chemistry for protease inhibition studies?
- Methodological Answer : The benzyloxy-chlorophenyl moiety mimics peptide substrates, enabling synthesis of α-aminoboronic acid analogs. For example, conjugate with a leucine residue via Mitsunobu reaction to create serine protease inhibitors. Validate inhibition via enzymatic assays (e.g., chymotrypsin IC₅₀) and X-ray crystallography .
Q. What are the challenges in scaling up reactions involving this compound for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
